1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene
Overview
Description
1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene is a useful research compound. Its molecular formula is C10H12BrNO3 and its molecular weight is 274.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Applications
1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene, although not directly studied, is structurally related to derivatives like 1-Bromo-4-Nitrobenzene, which have been explored in photovoltaic applications. In a study, 1-Bromo-4-Nitrobenzene was used as a fluorescent inhibitor in polymer solar cells (PSCs), enhancing the performance by optimizing the electron transfer process and reducing excitonic recombination (Fu et al., 2015).
Complex Formation and Magnetic Properties
Complexes of Schiff base ligands related to this compound have been synthesized and studied for their spectroscopic, thermal, and magnetic properties. Such compounds have potential applications in the field of molecular magnetism and as ligands in coordination chemistry (Ahmadi & Amani, 2012).
Photoreactivity with Hydrobromic Acid
Nitrobenzene derivatives, similar in structure to this compound, have been studied for their reactivity under photolytic conditions with hydrobromic acid. This research provides insights into the photoreaction mechanisms of nitrobenzene compounds, which can be critical in understanding their behavior under different environmental and experimental conditions (McIntyre, Coleman, & Wubbels, 2004).
Polyisobutylene End-quenching
The compound is also structurally similar to alkoxybenzenes used in the end-quenching of polyisobutylene, a process significant in the field of polymer chemistry. Such studies explore the efficiency and specificity of end-quenching reactions, which are vital for understanding and improving polymer synthesis techniques (Yang & Storey, 2015).
Synthesis and Structural Analysis
Photophysical and Photochemical Properties
The photophysics and photochemistry of nitrobenzene compounds, akin to this compound, have been extensively studied. These investigations provide insights into the decay paths and electronic interactions within these compounds, which are valuable in fields like photochemistry and materials science (Giussani & Worth, 2017).
Properties
IUPAC Name |
1-(3-bromopropoxy)-3-methyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-8-4-2-5-9(10(8)12(13)14)15-7-3-6-11/h2,4-5H,3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRYHCNWUWUGRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656031 | |
Record name | 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848589-66-2 | |
Record name | 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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